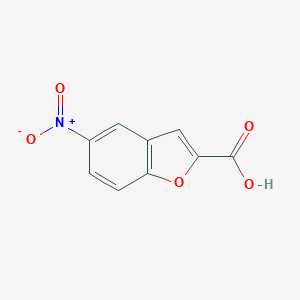

5-Nitrobenzofuran-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO5/c11-9(12)8-4-5-3-6(10(13)14)1-2-7(5)15-8/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZKWLHXJPIKJSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363111 | |

| Record name | 5-Nitrobenzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10242-12-3 | |

| Record name | 5-Nitrobenzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10242-12-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Nitrobenzofuran-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitrobenzofuran-2-carboxylic acid is a heterocyclic organic compound that serves as a valuable intermediate in the synthesis of a variety of more complex molecules, particularly in the realms of medicinal chemistry and materials science.[1][2] Its structure, featuring a benzofuran core, a carboxylic acid functional group, and a nitro substituent, imparts a unique combination of chemical reactivity and physical properties. The benzofuran moiety is a recognized pharmacophore present in numerous biologically active compounds.[1] The carboxylic acid group provides a handle for further chemical modifications and influences the molecule's solubility and acidity, while the nitro group significantly impacts its electronic properties and reactivity.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its chemical behavior. This information is intended to equip researchers and drug development professionals with the foundational knowledge required for the effective use of this compound in their work.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding the compound's behavior in various experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₅NO₅ | [3] |

| Molecular Weight | 207.14 g/mol | [3] |

| CAS Number | 10242-12-3 | [3] |

| Appearance | Solid, powder to crystal | [4] |

| Melting Point | 279-284 °C | [3] |

| Predicted pKa | 2.77 ± 0.30 | [5] |

| Solubility | Slightly soluble in water, DMSO, and Methanol. | [4] |

| InChI Key | LZKWLHXJPIKJSJ-UHFFFAOYSA-N | [3] |

| SMILES | OC(=O)c1cc2cc(ccc2o1)=O | [4] |

Spectroscopic Profile

Detailed spectroscopic data for this compound is not extensively published. However, based on its structure and data from analogous compounds, the following spectral characteristics are expected:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzofuran ring system. The electron-withdrawing nature of the nitro and carboxylic acid groups will influence the chemical shifts of these protons, generally shifting them downfield. The carboxylic acid proton will likely appear as a broad singlet at a very downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region (typically 165-185 ppm). The carbons of the aromatic ring will appear in the aromatic region, with their specific chemical shifts influenced by the positions of the substituents.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorption bands. A broad O-H stretching band for the carboxylic acid will be present in the region of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carbonyl group will be observed around 1700 cm⁻¹. Asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are expected to appear around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[5]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (207.14 g/mol ). Common fragmentation patterns would involve the loss of the carboxylic acid group (-COOH) and the nitro group (-NO₂). A GC-MS spectrum is available in the PubChem database.[5]

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, self-validating protocols for the determination of key physicochemical properties of this compound. The causality behind the experimental choices is explained to provide a deeper understanding of the methodologies.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly accurate and reproducible method for determining the melting point and purity of a crystalline solid.[6] It measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is observed as an endothermic peak, and the sharpness of the peak can be an indicator of purity.

Protocol:

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min under a nitrogen purge (50 mL/min). A slower heating rate (e.g., 2-5 °C/min) can be used for higher resolution.

-

-

Data Analysis: The onset temperature of the endothermic peak in the resulting thermogram is recorded as the melting point. The integrated area of the peak corresponds to the heat of fusion.

Self-Validation: The instrument should be calibrated using certified standards (e.g., indium and zinc) prior to the measurement. Running a second sample of a known pure compound with a similar melting point can further validate the instrument's performance.

Solubility Determination by the Shake-Flask Method

Rationale: The shake-flask method is a well-established and reliable technique for determining the thermodynamic solubility of a compound in a given solvent.[7] The method involves equilibrating an excess of the solid compound with the solvent until a saturated solution is formed.

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound (e.g., 10 mg) to a known volume (e.g., 2 mL) of the desired solvent (e.g., water, DMSO, methanol) in a glass vial. The excess solid is crucial to ensure saturation.

-

Seal the vial and place it in a shaker or orbital incubator at a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Sample Separation:

-

After equilibration, allow the vial to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

-

-

Quantification:

-

Dilute the filtered saturated solution with an appropriate solvent.

-

Determine the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Self-Validation: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved. Performing the experiment in triplicate and ensuring consistent results validates the reproducibility of the measurement.

pKa Determination by Potentiometric Titration

Rationale: Potentiometric titration is a precise method for determining the pKa of an ionizable compound. It involves titrating a solution of the compound with a strong base (or acid) and monitoring the pH of the solution as a function of the titrant volume. The pKa is the pH at which the compound is 50% ionized.

Protocol:

-

Sample Preparation:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

-

-

Titration Setup:

-

Place the solution in a temperature-controlled vessel and immerse a calibrated pH electrode.

-

Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant, delivered via a calibrated burette or an automated titrator.

-

-

Titration Procedure:

-

Slowly add the titrant to the sample solution in small increments.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH of the solution versus the volume of titrant added.

-

The equivalence point is determined from the inflection point of the titration curve (the point of maximum slope).

-

The pKa is the pH at the half-equivalence point (the volume of titrant added is half of that required to reach the equivalence point).

-

Self-Validation: The titration of a known standard acid (e.g., potassium hydrogen phthalate) should be performed to verify the accuracy of the method and the concentration of the titrant. The shape of the titration curve should be sigmoidal for a monoprotic acid.

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by its three key functional components:

-

Benzofuran Ring System: The benzofuran ring is an aromatic system, but the fusion of the furan and benzene rings, along with the electron-withdrawing substituents, influences its reactivity in electrophilic aromatic substitution reactions.

-

Carboxylic Acid Group: The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol. Its acidity is enhanced by the electron-withdrawing nitro group.

-

Nitro Group: The nitro group is strongly electron-withdrawing and deactivates the benzene ring towards electrophilic substitution. It can be reduced to an amino group, which is a common transformation in the synthesis of more complex molecules. Nitroaromatic compounds can be susceptible to degradation under certain conditions.

The compound is expected to be stable under standard laboratory conditions, but should be protected from strong reducing agents and high temperatures to prevent unwanted reactions or decomposition.

Safety, Handling, and Storage

-

Hazards: this compound is classified as harmful if swallowed (H302) and causes serious eye irritation (H319).[3] It may also cause skin irritation.

-

Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing and reducing agents.

Applications in Research and Drug Development

This compound is primarily utilized as a building block in organic synthesis. Its functional groups allow for a variety of chemical transformations, making it a versatile starting material for the preparation of more complex molecules with potential biological activity. For instance, benzofuran derivatives have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][8] The nitro group can be a precursor to an amino group, which can then be further functionalized in the development of novel pharmaceutical candidates.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Wang, S. L., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(51), 29895-29916. [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 2024, 9, 19, 21955–21989. [Link]

-

Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. [Link]

-

Plato, C., & Glasgow, A. R. (1969). Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. Analytical Chemistry, 41(2), 330-336. [Link]

-

Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Acta Poloniae Pharmaceutica - Drug Research, 2005, 62(4), 269-274. [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 2022, 15(5), 545. [Link]

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 2. sciforum.net [sciforum.net]

- 3. jk-sci.com [jk-sci.com]

- 4. This compound 97 10242-12-3 [sigmaaldrich.com]

- 5. This compound | C9H5NO5 | CID 1477128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 1H NMR Spectroscopy of 5-Nitrobenzofuran-2-carboxylic Acid

[1]

Executive Summary

5-Nitrobenzofuran-2-carboxylic acid is a critical heterocyclic scaffold used extensively in medicinal chemistry for the synthesis of antimicrobial and anticancer agents.[1] Its planar, electron-deficient structure makes it a prime candidate for fragment-based drug design, particularly in targeting DNA gyrase or acting as a bioisostere for indole-based therapeutics.[1]

This guide provides a definitive technical breakdown of the 1H NMR spectrum for this compound. Unlike simple aliphatics, the benzofuran system exhibits complex second-order effects and distinct substituent-induced shifts.[1] This document details the sample preparation, signal assignment logic, and common artifacts encountered during acquisition.

Structural Analysis & Theoretical Prediction[1]

Before analyzing the spectrum, we must establish the magnetic environment of the protons.[1] The molecule consists of a fused benzene and furan ring (benzofuran) with a strong electron-withdrawing nitro group (

The Numbering Scheme

-

Position 1: Oxygen atom (heterocycle).[1]

-

Position 2: Carbon bearing the carboxylic acid.[1][2][3][4][5][6]

-

Position 3: Furan ring proton (Singlet).[1]

-

Position 4: Benzene ring proton, meta to the bridgehead oxygen, ortho to nitro.[1]

-

Position 5: Carbon bearing the nitro group.[1][3][4][5][6][7][8][9][10]

-

Position 6: Benzene ring proton, ortho to nitro.[1]

-

Position 7: Benzene ring proton, ortho to the bridgehead oxygen.[1]

Electronic Influences (The "Nitro Effect")

The nitro group at C5 exerts a profound deshielding effect (downfield shift) on the adjacent protons (H4 and H6) due to the inductive withdrawal of electron density and the anisotropic effect of the

Experimental Protocol: Acquisition Strategy

To ensure reproducibility and minimize artifacts (such as aggregation or exchange broadening), the following protocol is mandatory.

Solvent Selection

Standard: DMSO-d6 (Dimethyl sulfoxide-d6).[1][11]

-

Rationale: The compound has poor solubility in

due to the polar carboxylic acid and nitro groups.[1] DMSO-d6 disrupts intermolecular hydrogen bonding (dimerization), sharpening the signals.[1] -

Concentration: 5–10 mg in 0.6 mL solvent. Warning: Higher concentrations may lead to stacking interactions, causing upfield shifts of aromatic protons.[1]

Acquisition Workflow

The following diagram outlines the critical path for high-fidelity data acquisition.

Figure 1: Step-by-step workflow for acquiring the 1H NMR spectrum of this compound.

Spectral Interpretation & Signal Assignment

The following data represents the characteristic signals observed at 400-500 MHz in DMSO-d6.

Summary Table[1][2]

| Chemical Shift ( | Multiplicity | Integral | Coupling Constant ( | Assignment | Structural Context |

| 13.50 - 14.20 | Broad Singlet (br s) | 1H | - | -COOH | Carboxylic acid proton (exchangeable).[1] |

| 8.78 | Doublet (d) | 1H | H-4 | Ortho to | |

| 8.35 | Doublet of Doublets (dd) | 1H | H-6 | Ortho to | |

| 7.95 | Doublet (d) | 1H | H-7 | Ortho to Bridgehead Oxygen.[1] | |

| 7.82 | Singlet (s) | 1H | - | H-3 | Furan ring proton.[1] |

Detailed Mechanistic Analysis[1]

The Carboxylic Acid (13.5 - 14.2 ppm)

This signal is highly variable.[1] In dry DMSO-d6, it appears as a very broad hump downfield.[1]

-

Validation: Add one drop of

to the tube and shake.[1] If this peak disappears (H/D exchange), it confirms the acidic proton.[1]

The "Sandwiched" Proton H-4 (8.78 ppm)

H-4 is the most deshielded aromatic proton.[1]

-

Causality: It is located ortho to the nitro group (strong electron-withdrawing) and is spatially close to the furan ring oxygen's lone pairs, though the inductive effect of the nitro group dominates.[1]

-

Coupling: It appears as a doublet due to meta-coupling with H-6 (

Hz).[1] It does not couple with H-7 (para).[1]

The Furan Proton H-3 (7.82 ppm)

This is the diagnostic peak for the 2-substituted benzofuran scaffold.[1]

-

Appearance: Typically a sharp singlet.[1] However, at high resolution (>500 MHz), it may show very fine long-range coupling (

Hz) to H-7 (epi-zigzag coupling), appearing as a broadened singlet.[1]

The ABX System (H-6 and H-7)

H-6 and H-7 form part of an ABX spin system (with H-4 being X).[1]

-

H-6 (8.35 ppm): Deshielded by the ortho nitro group.[1] It splits into a large doublet (

Hz, coupling to neighbor H-7) and a small doublet ( -

H-7 (7.95 ppm): This is the most shielded aromatic proton because it is furthest from the nitro group and adjacent to the electron-donating oxygen of the furan ring.[1] It appears as a doublet (

Hz).[1]

Structural Connectivity Diagram

Figure 2: Proton connectivity and electronic influence map. Red arrows indicate the deshielding effect of the Nitro group.[1]

Troubleshooting & Artifacts

The Water Peak

In DMSO-d6, residual water typically appears at 3.33 ppm .[1]

-

Issue: If the water content is high, it can exchange with the carboxylic acid proton, causing the -COOH peak to broaden into the baseline or shift position.[1]

-

Solution: Use ampules of "100% atom D" DMSO-d6 or store solvent over 4Å molecular sieves.[1]

Solvent Residuals

Be aware of the quintet for residual DMSO-d5 at 2.50 ppm .[1] Do not integrate this peak.

Impurities

If synthesized via nitration of benzofuran-2-carboxylic acid, look for:

References

-

PubChem Compound Summary. (2025). This compound (CID 1477128).[1] National Center for Biotechnology Information.[1] [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Referenced for general benzofuran coupling constants and substituent effects).[1]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515.[1] (Referenced for DMSO/Water shift verification). [Link]

Sources

- 1. This compound | C9H5NO5 | CID 1477128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemscene.com [chemscene.com]

- 4. 5-(4-Nitrophenyl)furan-2-carboxylic Acid [mdpi.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. jocpr.com [jocpr.com]

- 7. tsijournals.com [tsijournals.com]

- 8. researchgate.net [researchgate.net]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

- 10. rsc.org [rsc.org]

- 11. ckgas.com [ckgas.com]

A Technical Guide to the ¹³C NMR Spectrum of 5-Nitrobenzofuran-2-carboxylic acid

Abstract: This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 5-Nitrobenzofuran-2-carboxylic acid (C₉H₅NO₅). Designed for researchers, chemists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum, predicts the chemical shifts for each carbon atom, and presents a robust experimental protocol for data acquisition. By explaining the causal relationships between molecular structure and spectral output, this guide serves as a practical reference for the structural elucidation and quality control of this important chemical intermediate.

Introduction: The Structural Elucidation Challenge

This compound is a key heterocyclic compound utilized as a reactant in the synthesis of various biologically active molecules, including potential antitumor agents and Melanin-Concentrating Hormone Receptor 1 antagonists[1]. Accurate and unambiguous structural confirmation is paramount in synthetic chemistry, and ¹³C NMR spectroscopy stands as one of the most powerful tools for this purpose. It provides a direct map of the carbon skeleton of a molecule, with the chemical shift of each carbon nucleus being exquisitely sensitive to its local electronic environment.

This guide will systematically deconstruct the molecular architecture of this compound to predict its ¹³C NMR spectrum. We will explore how the interplay of the benzofuran ring system and the powerful electron-withdrawing effects of the nitro (-NO₂) and carboxylic acid (-COOH) groups dictates the final spectral appearance.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound contains ten unique carbon environments, and therefore, ten distinct signals are expected in its proton-decoupled ¹³C NMR spectrum. The numbering convention used throughout this guide is illustrated below.

Electronic Influences on the Carbon Skeleton

The chemical shift (δ) of each carbon is determined by the magnetic field it experiences, which is modulated by the surrounding electron density. High electron density shields the nucleus, shifting its signal upfield (lower ppm), while low electron density deshields it, shifting the signal downfield (higher ppm). In this compound, three key functional groups dictate the electronic landscape:

-

The Furan Oxygen: The oxygen atom is highly electronegative, strongly deshielding the adjacent carbons (C-2 and C-7a) through an inductive effect.

-

The Carboxylic Acid Group (-COOH): This group is electron-withdrawing. The carbonyl carbon (C-10) is itself highly deshielded and appears far downfield[2][3]. It also withdraws electron density from the benzofuran ring, primarily affecting C-2.

-

The Nitro Group (-NO₂): This is one of the most powerful electron-withdrawing groups in organic chemistry. It significantly deshields the carbon it is directly attached to (C-5, the ipso-carbon) and, through resonance, also reduces electron density at the ortho (C-4, C-6) and para (C-3a, C-7) positions relative to its point of attachment.

These combined effects lead to a spectrum where most signals are in the deshielded (aromatic/olefinic) region, with the carboxyl and oxygen-bound carbons appearing at the lowest fields.

Figure 1: Molecular structure and key electronic influences in this compound.

Predicted ¹³C NMR Chemical Shift Assignments

The following table summarizes the predicted chemical shifts for each carbon atom. These predictions are based on established chemical shift ranges for functional groups[4][5][6] and the known effects of substituents on aromatic and heterocyclic systems. Quaternary carbons (C-2, C-3a, C-5, C-7a, and C-10) are expected to show signals of lower intensity due to the absence of a Nuclear Overhauser Effect (NOE) enhancement from attached protons.

| Carbon Atom | Predicted δ (ppm) | Rationale for Assignment |

| C-10 (-COOH) | 165 - 175 | The carboxyl carbon is highly deshielded and typically appears in this range for aromatic carboxylic acids[2][3]. |

| C-7a | 150 - 160 | A quaternary carbon bonded to the furan oxygen, making it significantly deshielded. |

| C-5 | 145 - 155 | The ipso-carbon directly attached to the powerful electron-withdrawing nitro group, leading to strong deshielding. |

| C-2 | 140 - 150 | A quaternary carbon bonded to both the furan oxygen and the electron-withdrawing carboxylic acid group, resulting in very strong deshielding. |

| C-3a | 125 - 135 | A quaternary carbon within the aromatic system, its chemical shift is influenced by its proximity to both ring systems. |

| C-4 | 120 - 130 | Aromatic CH carbon ortho to the electron-withdrawing nitro group, causing it to be deshielded. |

| C-6 | 115 - 125 | Aromatic CH carbon ortho to the electron-withdrawing nitro group, leading to deshielding. |

| C-7 | 110 - 120 | Aromatic CH carbon influenced by the adjacent furan ring. |

| C-3 | 105 - 115 | Aromatic CH carbon on the furan ring, its position is relatively shielded compared to the carbons more heavily influenced by the substituents. |

Experimental Protocol for Spectrum Acquisition

This protocol provides a self-validating methodology for obtaining a high-quality ¹³C NMR spectrum of this compound.

Workflow Overview

Figure 2: Standard workflow for ¹³C NMR sample preparation and data acquisition.

Sample Preparation

-

Weighing: Accurately weigh between 50-100 mg of this compound. A higher concentration is necessary for ¹³C NMR due to its low natural abundance and smaller gyromagnetic ratio compared to ¹H[7][8].

-

Solvent Selection: Use approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for many organic acids and its deuterium signal provides a stable field-frequency lock for the spectrometer.

-

Dissolution: Add the solvent to the vial containing the sample. Cap the vial and mix thoroughly using a vortex mixer. If the sample does not fully dissolve, sonicate the vial for 2-5 minutes in a water bath. Ensure the final solution is clear and homogeneous.

-

Transfer: Using a clean glass pipette, transfer the solution into a standard 5 mm NMR tube. The sample height should be approximately 4-5 cm to ensure it is centered within the detection coils of the NMR probe[8].

-

Final Check: Cap the NMR tube and wipe the outside with a lint-free tissue dampened with isopropanol to remove any contaminants before inserting it into the spectrometer.

Data Acquisition

-

Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Experiment: Standard proton-decoupled ¹³C acquisition (zgpg30 or equivalent pulse program).

-

Tuning and Matching: Ensure the probe is properly tuned to the ¹³C frequency and matched to 50 Ω.

-

Locking and Shimming: Lock onto the deuterium signal of the DMSO-d₆ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

-

Acquisition Parameters:

-

Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm) to ensure all signals, including the solvent, are captured.

-

Transmitter Offset: Centered in the aromatic/carbonyl region (~120 ppm).

-

Pulse Angle: 30-45 degrees to allow for faster repetition rates.

-

Relaxation Delay (d1): 2 seconds. A longer delay (5-10 s) may be necessary to better observe the low-intensity quaternary carbons.

-

Number of Scans (NS): Start with 1024 scans. Increase as needed to achieve an adequate signal-to-noise ratio. For a ~50 mg sample, this should take approximately 60-90 minutes.

-

Data Processing

-

Fourier Transform: Apply an exponential line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes. Apply an automated baseline correction algorithm.

-

Referencing: Calibrate the spectrum by setting the center peak of the DMSO-d₆ septet to 39.52 ppm.

Conclusion

The ¹³C NMR spectrum of this compound is a rich source of structural information. A successful analysis hinges on understanding the powerful and distinct electronic effects exerted by the furan oxygen, the carboxylic acid, and the nitro group. This guide provides the theoretical foundation to predict the ten expected signals, with carbons bound to electronegative atoms appearing significantly downfield. By following the detailed experimental protocol, researchers can reliably acquire a high-quality spectrum, enabling unambiguous confirmation of the molecule's intricate carbon framework. This foundational data is critical for any further research or development involving this versatile chemical building block.

References

- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta.

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

-

Chemistry Stack Exchange. (n.d.). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR? Available at: [Link]

-

Oregon State University. (2022). 13C NMR Chemical Shift. Available at: [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Available at: [Link]

-

Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Available at: [Link]

-

Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Available at: [Link]

-

University of Reading. (n.d.). NMR Sample Preparation Guide. School of Chemistry, Food and Pharmacy. Available at: [Link]

Sources

- 1. 5-ニトロベンゾフラン-2-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. myneni.princeton.edu [myneni.princeton.edu]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. Cshifts [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

5-Nitrobenzofuran-2-carboxylic acid as a synthetic intermediate

Topic: 5-Nitrobenzofuran-2-carboxylic acid as a synthetic intermediate Content Type: Technical Monograph / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.[1]

A Pivotal Scaffold for Bioactive Heterocycle Synthesis[1]

Executive Summary

This compound (CAS: 10242-12-3) represents a high-value pharmacophore in modern medicinal chemistry.[1] Its structural rigidity, combined with the divergent reactivity of the electron-withdrawing nitro group and the carboxyl handle, makes it an ideal "bifunctional switch" for fragment-based drug discovery (FBDD). This guide details the robust synthesis, chemoselective functionalization, and application of this intermediate in developing antimicrobial and metabolic disorder therapeutics.

Chemical Profile & Physical Properties[1][2][3][4][5]

| Property | Specification |

| IUPAC Name | 5-Nitro-1-benzofuran-2-carboxylic acid |

| CAS Number | 10242-12-3 |

| Molecular Formula | C₉H₅NO₅ |

| Molecular Weight | 207.14 g/mol |

| Appearance | Yellow to ochre crystalline solid |

| Melting Point | 279–284 °C (dec.)[1] |

| Solubility | Soluble in DMSO, DMF, dilute alkali; sparingly soluble in water |

| pKa (COOH) | ~3.5 (Predicted) |

Authoritative Synthetic Workflow

The most reliable route to this compound avoids the harsh conditions of direct nitration of benzofuran-2-carboxylic acid, which often leads to inseparable mixtures of 5- and 7-nitro isomers.[1] Instead, a de novo construction of the furan ring via the Rap-Stoermer condensation or a modified Feist-Benary reaction ensures regiochemical purity.[1]

3.1. Retrosynthetic Analysis

The synthesis disconnects at the C2–C3 bond and the ether oxygen, tracing back to 2-hydroxy-5-nitrobenzaldehyde and an alkyl haloacetate.[1]

3.2. Step-by-Step Protocol

Step 1: Cyclization to Ethyl 5-nitrobenzofuran-2-carboxylate

-

Reagents: 2-Hydroxy-5-nitrobenzaldehyde (1.0 eq), Ethyl chloroacetate (1.2 eq), Potassium carbonate (K₂CO₃, 2.5 eq).[1]

-

Solvent: DMF (anhydrous).

-

Conditions: 80–100 °C, 4–6 hours.

-

Expert Insight: While ethanol/ethoxide is classically used, using DMF/K₂CO₃ promotes a cleaner SN2 displacement and subsequent aldol condensation without transesterification byproducts. The anhydrous condition is critical to prevent hydrolysis of the chloroacetate.

Step 2: Saponification to the Free Acid

-

Reagents: NaOH (2.0 eq, 10% aq), Methanol.

-

Conditions: Reflux, 1–2 hours.[2]

-

Workup: Acidification with HCl to pH 2 precipitates the pure acid.

Figure 1: Regioselective synthesis workflow ensuring 5-position nitration fidelity.

Chemoselective Reactivity Profile

The utility of this scaffold lies in its ability to undergo orthogonal transformations.

4.1. The "Furan-Safe" Reduction

Reducing the nitro group without saturating the C2–C3 furan double bond is a common pitfall. Catalytic hydrogenation (H₂/Pd-C) must be carefully monitored or avoided if high pressure is used.[1]

Recommended Protocol: Bechamp Reduction (Iron/Acid) [1]

-

Why: Iron in acetic acid or NH₄Cl is chemoselective for the nitro group, leaving the furan ring and the carboxylic acid intact.

-

Procedure: Suspend the nitro compound in EtOH/H₂O (3:1). Add Fe powder (5 eq) and NH₄Cl (0.5 eq). Reflux for 2 hours. Filter hot through Celite to remove iron oxides. Acidify filtrate to isolate 5-aminobenzofuran-2-carboxylic acid .

4.2. Divergent Synthesis Map

Figure 2: Divergent reactivity pathways.[1] The carboxylic acid allows for amide library generation, while nitro reduction opens access to privileged amino-benzofuran scaffolds.[1]

Case Studies in Drug Development

5.1. Antibacterial Agents: Nitazoxanide Analogs

Nitazoxanide is a broad-spectrum antiparasitic/antiviral.[1][3] Research has demonstrated that replacing the benzene ring of the salicylamide moiety with a 5-nitrobenzofuran core significantly alters the electronic profile and lipophilicity, potentially overcoming resistance mechanisms in H. pylori and M. tuberculosis.

-

Mechanism: The 5-nitro group is essential for bioactivation via nitroreductases (similar to metronidazole), generating reactive intermediates that disrupt bacterial DNA or protein synthesis.

-

Synthesis: Coupling this compound with 2-amino-5-nitrothiazole using SOCl₂ or HATU yields the bis-nitro analog, showing enhanced potency in anaerobic conditions [1].[1]

5.2. MCH-R1 Antagonists (Obesity)

In the search for Melanin-Concentrating Hormone Receptor 1 (MCH-R1) antagonists, the benzofuran-2-carboxamide moiety serves as a lipophilic spacer that positions basic amine groups (e.g., piperidines) into the receptor's binding pocket.[1] The 5-position (derived from the nitro group) is often derivatized to a urea or sulfonamide to interact with secondary binding sites, improving selectivity over hERG channels [2].

Safety & Handling

-

Explosive Potential: Like many nitroaromatics, 5-nitrobenzofuran derivatives can be energetic.[1] While the carboxylic acid stabilizes the lattice, intermediates (especially dry diazonium salts derived from the amine) should be handled with blast shields.

-

Toxicity: Suspected mutagenicity due to the nitro group (Ames positive potential). Handle in a fume hood with double gloving.

References

-

Synthesis and Antimicrobial Evaluation of Nitazoxanide-Based Analogues. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link] Relevance: Validates the use of the 5-nitrobenzofuran scaffold in modifying nitazoxanide for improved antibacterial efficacy.

-

Synthesis of this compound derivatives (Methodology). Source: PubChem Compound Summary (CID 1477128). URL:[Link] Relevance: Provides physical property data and links to patent literature regarding synthesis variations.

Sources

Technical Guide: Safety and Handling of 5-Nitrobenzofuran-2-carboxylic Acid

Document Control:

-

Subject: 5-Nitrobenzofuran-2-carboxylic Acid (CAS: 10242-12-3)

-

Classification: High-Potency Intermediate / Energetic Precursor

-

Version: 1.0 (Technical Advisory)

Executive Technical Summary

This compound is a critical heterocyclic scaffold used primarily in the development of anti-infective agents (e.g., nitazoxanide analogs) and MbtI inhibitors for tuberculosis treatment. While structurally stable under ambient conditions, the presence of the nitro group (

Core Safety Thesis: The primary risks are not merely acute toxicity but thermal instability during scale-up and sensitization via dust inhalation. This guide prioritizes "Safety by Design," advocating for synthesis routes that avoid direct nitration of the benzofuran ring to minimize the formation of unstable isomers.

Physicochemical Profile & Hazard Identification

Understanding the physical constants is the first line of defense. The high melting point suggests stability, but the decomposition onset is a critical safety limit.

Table 1: Physicochemical Constants

| Property | Value | Operational Implication |

| CAS Number | 10242-12-3 | Unique identifier for inventory tracking. |

| Molecular Formula | MW: 207.14 g/mol .[1] | |

| Appearance | Yellow to Ochre Powder | Color intensity often correlates with impurity levels (nitro-phenolic byproducts). |

| Melting Point | 279–284 °C (dec.) | CRITICAL: Material decomposes near melting. Do not use melting point capillaries for purity without a blast shield. |

| pKa (Calc.) | ~3.5 (Carboxylic acid) | Acidic enough to corrode mild steel; requires glass or Hastelloy reactors. |

| Solubility | DMSO, DMF, dilute Alkali | Poor solubility in water/DCM complicates aqueous workups. |

Table 2: GHS Hazard Classification[3]

| Hazard Code | Description | Mechanism of Action |

| H302 | Harmful if swallowed | Systemic absorption of nitro-aromatics can induce methemoglobinemia. |

| H315 / H319 | Skin/Eye Irritation | Acidic functionality causes direct tissue damage; nitro group enhances lipophilicity/penetration. |

| H335 | STOT - Respiratory | Fine dust acts as a mechanical and chemical irritant to bronchial mucosa. |

| H341 (Suspected) | Suspected Mutagenic | Nitro-aromatics are often Ames positive due to nitro-reduction in vivo. Treat as a potential genotoxin. |

Synthesis & Process Safety: The "Safe Route"

Expert Insight: Many legacy protocols suggest nitrating benzofuran-2-carboxylic acid. This is unsafe. Direct nitration is exothermic, lacks regioselectivity (yielding 4-, 5-, and 7-nitro isomers), and generates unstable nitronium intermediates.

Recommended Protocol: The Rap-Stoermer Cyclization or similar condensation of 5-nitrosalicylaldehyde with ethyl chloroacetate (or chloroacetic acid). This route builds the furan ring after the nitro group is established, eliminating the risk of nitration runaways.

Diagram 1: Safety-Optimized Synthesis Workflow

This workflow emphasizes thermal control points and impurity rejection.

Caption: Optimized synthesis pathway minimizing nitration hazards. Red nodes indicate critical thermal control points.

Protocol Validation (Self-Validating System)

To ensure the synthesis was successful and safe, perform these checks before scaling:

-

In-Process Control (IPC): TLC (50% EtOAc/Hexane). The starting aldehyde is distinctively yellow/orange; the product is pale yellow. Disappearance of the aldehyde spot confirms reaction completion.

-

Purity Check:

-NMR must show the characteristic furan proton singlet at

Operational Handling & Storage[4]

Engineering Controls[3][4]

-

Powder Containment: The solid is electrostatic. Weighing must occur inside a Class II Biosafety Cabinet or a chemical fume hood with a HEPA-filtered powder enclosure.

-

Static Dissipation: Use anti-static weighing boats. Ground all metal spatulas to prevent static discharge, which could theoretically ignite a dust cloud (though MIE is likely high, caution is required).

Personal Protective Equipment (PPE) Matrix

| Body Part | Recommended PPE | Causality / Rationale |

| Hands | Double Nitrile (0.11mm min) | Nitro compounds can permeate thin latex. Double gloving provides a visual breach indicator and permeation buffer. |

| Respiratory | P3 / N100 Respirator | If outside a hood (emergency only). The dust is a sensitizer; standard surgical masks offer zero protection against chemical particulates. |

| Eyes | Chemical Goggles | Safety glasses are insufficient. The acidic nature requires protection against vapors and fine dust ingress. |

Storage Logic

-

Temperature: Store at 2–8 °C. While stable at RT, cold storage retards slow decarboxylation over months.

-

Segregation: Store away from strong bases (amines, hydroxide) and reducing agents (hydrides).

-

Reasoning: Bases can induce ring-opening of the furan moiety. Reducing agents can react violently with the nitro group.

-

Emergency Response & Waste Disposal

Diagram 2: Exposure Response Logic

Decision tree for immediate incident mitigation.

Caption: Immediate triage protocol. Note the prohibition of alcohol for skin washing to prevent enhanced absorption.

Waste Disposal Protocols

-

Do Not Mix with General Solvents: Segregate into a dedicated "Halogenated/Toxic" waste stream.

-

Quenching: If disposal of active reaction mass is needed, dilute into cool, dilute acidic water. Do not quench into strong base (exotherm risk).

-

Destruction: Incineration is the only approved method. The nitro group requires high-temperature combustion (>1000°C) to prevent NOx emission.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1477128, this compound. Retrieved from [Link]

- Stachel, S. J., et al. (2004).Synthesis and evaluation of nitrobenzofuran derivatives as inhibitors of M. tuberculosis. Journal of Medicinal Chemistry.

-

European Chemicals Agency (ECHA). C&L Inventory: this compound.[1] Retrieved from [Link]

Sources

Methodological & Application

Application Note: Purification Strategies for 5-Nitrobenzofuran-2-carboxylic Acid

Abstract & Compound Profile

5-Nitrobenzofuran-2-carboxylic acid is a critical heterocyclic building block, most notably utilized as a key intermediate in the synthesis of the antidepressant Vilazodone and various anti-tubercular agents. Its high melting point (>270°C) and poor solubility in neutral aqueous media present specific purification challenges.

This guide details a multi-stage purification strategy designed to remove common synthetic impurities such as unreacted 5-nitrosalicylaldehyde, unhydrolyzed ethyl esters, and decarboxylated byproducts.

Physicochemical Profile

| Property | Value | Notes |

| CAS Number | 10242-12-3 | Distinct from 5-nitro-2-furoic acid (CAS 645-12-5) |

| Molecular Weight | 207.14 g/mol | |

| Appearance | Yellow to brownish powder | Color intensity often correlates with nitro-impurities |

| Melting Point | 279 – 284 °C | Decomposition often observed near MP |

| pKa (Predicted) | ~2.8 – 3.2 | Stronger acid than benzoic acid due to nitro- withdrawing group |

| Solubility | Soluble: DMSO, DMF, dilute alkali (NaOH, Na₂CO₃) Sparingly Soluble: Methanol, Ethanol, Ethyl Acetate Insoluble: Water (acidic/neutral), Hexanes |

Impurity Landscape[9]

Understanding the origin of the crude material is essential for selecting the correct purification method. The most common synthesis route involves the condensation of 5-nitrosalicylaldehyde with ethyl bromoacetate followed by alkaline hydrolysis.

-

Impurity A (Starting Material): 5-Nitrosalicylaldehyde (Yellow solid).

-

Impurity B (Intermediate): Ethyl 5-nitrobenzofuran-2-carboxylate (Ester, insoluble in base).

-

Impurity C (Byproduct): 5-Nitrobenzofuran (Decarboxylated product, neutral).

Purification Protocols

Method A: Acid-Base Extraction (Primary Purification)

Objective: Bulk removal of neutral organic impurities (esters, aldehydes, decarboxylated byproducts) which do not ionize in alkaline solution.

Mechanism: The carboxylic acid forms a water-soluble sodium salt at pH > 8, while non-acidic impurities remain in the organic phase or as undissolved solids.

Protocol:

-

Dissolution: Suspend the crude this compound (10 g) in 5% aqueous Na₂CO₃ (100 mL) . Stir at room temperature for 30 minutes.

-

Note: The solution should turn deep yellow/orange due to the nitrophenolate/carboxylate resonance.

-

-

Filtration (Critical Step): Filter the mixture through a Celite pad or sintered glass funnel.

-

Retentate: Contains unreacted ester and neutral organic byproducts. Discard.

-

Filtrate: Contains the target product as the sodium salt.[1]

-

-

Optional Organic Wash: Extract the aqueous filtrate with Ethyl Acetate (2 x 50 mL) to remove trace dissolved neutral impurities. Discard the organic layer.

-

Precipitation: Cool the aqueous phase to 0–5 °C. Slowly add 2N HCl dropwise with vigorous stirring until pH reaches ~1–2.

-

Observation: A thick precipitate will form.

-

-

Isolation: Filter the solid under vacuum. Wash the cake with cold water (3 x 20 mL) to remove residual salts (NaCl).

-

Drying: Dry in a vacuum oven at 50 °C for 12 hours.

Method B: Recrystallization (Polishing Step)

Objective: Removal of trace colored impurities and isomeric byproducts to achieve >98% purity. Solvent System: Ethanol/Water (80:20) or Glacial Acetic Acid .

Protocol (Ethanol/Water):

-

Slurry: Suspend the acid-washed solid (from Method A) in Ethanol (10 mL per gram of solid) .

-

Heating: Heat the mixture to reflux (approx. 78 °C). The solid may not dissolve completely yet.

-

Solubilization: Add Water dropwise through the condenser until the solution becomes clear or slightly hazy. If a clear solution is not obtained after adding 20% water volume, hot filter to remove insoluble inorganic salts.

-

Crystallization: Remove from heat and allow the flask to cool slowly to room temperature on a cork ring (insulation). Then, cool to 4 °C in a refrigerator for 4 hours.

-

Collection: Filter the crystals and wash with cold 50% Ethanol/Water.

Protocol (Glacial Acetic Acid - For High Purity):

-

Note: This method is aggressive but effective for high-melting nitro compounds.

-

Dissolve the crude solid in minimum boiling Glacial Acetic Acid .

-

Allow to cool slowly. The acid crystallizes as dense prisms.

-

Wash with a small amount of cold acetic acid, followed by copious water to remove acid traces.

Visual Workflows

Diagram 1: Purification Logic Flow

This diagram illustrates the decision-making process for purifying the crude reaction mixture.

Caption: Step-by-step purification workflow isolating the acidic product from neutral synthetic impurities.

Diagram 2: Acid-Base Molecular State

Visualizing the chemical state of the molecule during the extraction process.

Caption: The reversible ionization switch that enables the separation of the target acid from non-ionizable impurities.

Quality Control (QC) Parameters

After purification, verify the identity and purity using the following metrics.

| Test | Acceptance Criteria | Method Details |

| HPLC Purity | > 98.0% | Column: C18 (e.g., Agilent Zorbax)Mobile Phase: A: 0.1% H3PO4 in Water, B: Acetonitrile (Gradient)Detection: UV @ 254 nm / 300 nm |

| 1H NMR | Conforms to Structure | Solvent: DMSO-d6. Look for aromatic protons (7.8 - 8.8 ppm) and disappearance of ethyl ester signals (if ester was precursor). |

| Melting Point | 279 – 284 °C | Sharp range indicates high purity. Broadening indicates impurities. |

| Appearance | Pale Yellow Solid | Dark brown/orange indicates oxidation or residual nitro-byproducts. |

References

-

Sigma-Aldrich. Product Specification: this compound. Retrieved from .

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1477128, this compound. Retrieved from .[2]

- Sorbera, L. A., et al. (2001).Vilazodone Hydrochloride: Antidepressant 5-HT1A Partial Agonist 5-HT Reuptake Inhibitor. Drugs of the Future, 26(3), 247.

-

Google Patents. Method for preparing vilazodone intermediate (CN102731452A). Retrieved from . (Describes the hydrolysis and workup of the benzofuran ester).

Sources

Preparation of anticancer compounds using 5-Nitrobenzofuran-2-carboxylic acid

Executive Summary & Pharmacophore Insight

This guide details the synthetic utility of 5-Nitrobenzofuran-2-carboxylic acid (CAS: 10242-12-3) as a scaffold for novel anticancer agents.[1] The benzofuran moiety is a privileged structure in medicinal chemistry, serving as a bioisostere to indole and exhibiting significant biological activity, including DNA intercalation, kinase inhibition (e.g., PIM-1, VEGFR), and tubulin polymerization inhibition.

The this compound precursor offers two orthogonal vectors for chemical diversification:

-

C2-Carboxylic Acid: Allows for the generation of amides and esters, critical for tuning lipophilicity and hydrogen bond donor/acceptor profiles within the enzyme binding pocket.

-

C5-Nitro Group: Acts as a latent amine.[1] Upon reduction, the resulting C5-amino group serves as a handle for sulfonamides, ureas, or secondary amines, often improving solubility and pharmacokinetic properties.[1]

Synthetic Strategy & Logic

The preparation of anticancer libraries from this scaffold generally follows a "Divergent Synthesis" approach. We prioritize the modification of the C2-position first to establish the core pharmacophore, followed by C5-reduction if toxicity or solubility optimization is required.

Pathway A: C2-Amidation (The "Warhead" Installation)

Direct coupling of the carboxylic acid with functionalized amines (anilines, piperazines) is the primary route. Due to the electron-withdrawing nature of the 5-nitro group, the C2-carbonyl is activated.[1] However, sterically hindered amines often require the conversion of the acid to an acid chloride (

Pathway B: C5-Functionalization (The "Tail" Modification)

The nitro group is a "masked" functionality. In many anticancer structure-activity relationship (SAR) studies, the 5-amino derivatives show reduced genotoxicity compared to their nitro counterparts.[1] The reduction is best performed after C2-functionalization to avoid intermolecular side reactions (self-polymerization).[1]

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Substituted-5-nitrobenzofuran-2-carboxamides

Objective: To synthesize a library of amide derivatives targeting the ATP-binding pocket of kinases.[1] Mechanism: Nucleophilic Acyl Substitution via Acid Chloride intermediate.

Reagents & Materials:

-

Precursor: this compound (1.0 eq)[1]

-

Reagent: Thionyl Chloride (

) (Excess, solvent/reagent)[1][2] -

Catalyst: DMF (Dimethylformamide) (1-2 drops)[1]

-

Nucleophile: Substituted Aniline or Aliphatic Amine (1.1 eq)[1]

-

Base: Triethylamine (

) or DIPEA (2.0 eq)[1] -

Solvent: Dichloromethane (DCM) or THF (Anhydrous)[1]

Step-by-Step Methodology:

-

Activation (Acid Chloride Formation):

-

In a flame-dried round-bottom flask equipped with a reflux condenser, suspend this compound (5.0 mmol) in anhydrous

(10 mL). -

Add 2 drops of dry DMF to catalyze the Vilsmeier-Haack type activation.

-

Critical Step: Reflux the mixture at 80°C for 2-3 hours. The suspension will turn into a clear yellow/orange solution, indicating the formation of 5-nitrobenzofuran-2-carbonyl chloride.[1]

-

Evaporate the excess

under reduced pressure. Co-evaporate with dry toluene (

-

-

Coupling (Amidation):

-

Dissolve the crude acid chloride in anhydrous DCM (20 mL) under nitrogen atmosphere. Cool to 0°C.[2]

-

In a separate vial, mix the target amine (5.5 mmol) and

(10 mmol) in DCM (10 mL). -

Add the amine solution dropwise to the acid chloride solution over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC (System: Hexane/Ethyl Acetate 1:1).

-

-

Workup & Purification:

-

Quench with saturated

solution. Extract with DCM ( -

Wash the organic layer with 1N HCl (to remove unreacted amine) followed by Brine.

-

Dry over

, filter, and concentrate. -

Recrystallize from Ethanol or purify via Flash Column Chromatography (Silica Gel, 0-50% EtOAc in Hexanes).[1]

-

Validation Point: The appearance of amide carbonyl stretch in IR (~1650

Protocol 2: Reduction to 5-Amino Derivatives

Objective: To generate the 5-amino analog for solubility improvement or further derivatization (e.g., sulfonamides).[1] Method: Catalytic Hydrogenation (Cleanest profile for biological testing).

Reagents:

-

Substrate: 5-Nitrobenzofuran-2-carboxamide derivative (from Protocol 1)

-

Catalyst: 10% Palladium on Carbon (

) (10% w/w loading)[1] -

Hydrogen Source:

gas (Balloon pressure) or Ammonium Formate (Transfer hydrogenation)[1] -

Solvent: Methanol/THF (1:1)[1]

Methodology:

-

Dissolve the nitro compound (1.0 mmol) in Methanol/THF (20 mL).

-

Carefully add 10%

(100 mg) under an argon stream. Safety: -

Purge the flask with

gas (balloon) three times. -

Stir vigorously at room temperature for 4-6 hours.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with Methanol.

-

Concentrate the filtrate to yield the 5-amino derivative. These compounds are prone to oxidation; store under inert gas at -20°C.[1]

Biological Validation: In Vitro Cytotoxicity (MTT Assay)

To validate the anticancer potential of the synthesized library, a standard colorimetric assay is required.

-

Cell Lines: MCF-7 (Breast), A549 (Lung), HeLa (Cervical).[1]

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h. -

Treatment: Treat cells with synthesized compounds (dissolved in DMSO) at varying concentrations (

) for 48h. -

Development: Add MTT reagent (

). Incubate for 4h. Dissolve formazan crystals in DMSO. -

Readout: Measure absorbance at 570 nm. Calculate

using non-linear regression.

Visualizing the Workflow

Diagram 1: Synthetic Tree

This diagram illustrates the divergent synthesis pathways starting from the core scaffold.

Caption: Divergent synthetic pathway transforming this compound into bioactive libraries.

Diagram 2: Structure-Activity Relationship (SAR) Logic

This diagram explains the functional role of each position on the scaffold.

Caption: SAR logic for Benzofuran derivatives. C2 controls binding orientation; C5 modulates electronics.[1]

References

-

Miao, Y., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.[3] European Journal of Medicinal Chemistry.[4] [Link]

-

Master Organic Chemistry. Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. [Link]

Sources

- 1. Synthesis and biological evaluation of some 5-nitro- and 5-amino derivatives of 2'-deoxycytidine, 2',3'-dideoxyuridine, and 2',3'-dideoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. orgosolver.com [orgosolver.com]

- 3. 5-硝基苯并呋喃-2-甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. escholarship.org [escholarship.org]

Application Notes & Protocols: Strategic Derivatization of the Carboxylic Acid Moiety of 5-Nitrobenzofuran-2-carboxylic Acid

Abstract

This technical guide provides an in-depth exploration of synthetic strategies for the derivatization of the carboxylic acid group of 5-Nitrobenzofuran-2-carboxylic acid. This key intermediate is pivotal in the synthesis of various pharmacologically active compounds and functional materials. We present detailed, field-proven protocols for the synthesis of esters, amides, and the precursor acyl chloride. The causality behind experimental choices, mechanistic insights, and self-validating protocols are emphasized to ensure reproducibility and success for researchers, medicinal chemists, and drug development professionals.

Introduction: The Synthetic Versatility of this compound

This compound is a crucial building block in medicinal chemistry and materials science. Its rigid benzofuran scaffold, coupled with the electron-withdrawing nitro group, imparts unique electronic and biological properties to its derivatives. Notably, it is a key intermediate in the synthesis of the antidepressant drug Vilazodone. The carboxylic acid at the 2-position is the primary handle for synthetic modification, allowing for the introduction of a diverse array of functional groups through ester and amide linkages. This guide details the principal methods to chemically modify this carboxylic acid, thereby unlocking its full potential for creating novel molecular entities.

Foundational Strategy: Activation via Acyl Chloride Formation

The conversion of a carboxylic acid to an acyl chloride is a cornerstone of organic synthesis. It transforms the relatively unreactive hydroxyl group into an excellent leaving group (chloride), thereby creating a highly electrophilic carbonyl carbon that readily reacts with a wide range of nucleophiles.[1] For this compound, this activation step is often the most efficient route to high-purity esters and amides, particularly when dealing with less reactive alcohols or amines.

Causality of Reagent Selection:

Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient nature of its byproducts. The reaction produces gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture, driving the reaction to completion.[2] A catalytic amount of N,N-dimethylformamide (DMF) is often employed to accelerate the reaction through the in-situ formation of the Vilsmeier reagent, a more potent acylating agent.

Experimental Protocol: Synthesis of 5-Nitrobenzofuran-2-carbonyl chloride

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF)

-

Anhydrous toluene (or another high-boiling inert solvent like dichloromethane)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq).

-

Suspend the acid in anhydrous toluene (10-15 mL per gram of acid).

-

Add a catalytic amount of DMF (1-2 drops).

-

Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux (approx. 80-90°C) for 2-4 hours. The progress of the reaction can be monitored by the cessation of HCl and SO₂ evolution (gas bubbles).

-

Once the reaction is complete (the solid starting material should fully dissolve, resulting in a clear solution), allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

-

The resulting crude 5-Nitrobenzofuran-2-carbonyl chloride is typically a solid or a high-boiling oil and can be used in the next step without further purification.

Synthesis of Ester Derivatives

Esterification of this compound is a common strategy to modify its pharmacokinetic properties, such as solubility and cell permeability. Two primary methods are presented here.

Method A: Fischer Esterification (Direct Acid Catalysis)

This classical method involves the direct reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[3] The reaction is an equilibrium process, and to achieve high yields, it is necessary to either use a large excess of the alcohol or remove the water formed during the reaction.[4]

Materials:

-

This compound

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Suspend this compound (1.0 eq) in a large excess of anhydrous methanol (serving as both reactant and solvent).

-

Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirred suspension.

-

Heat the mixture to reflux for 4-8 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography to yield the pure ester.

Method B: Esterification via the Acyl Chloride Intermediate

This two-step approach offers a more versatile and often higher-yielding route to esters, especially for more complex or sterically hindered alcohols. The pre-formed acyl chloride is highly reactive and readily couples with the alcohol.

Materials:

-

Crude 5-Nitrobenzofuran-2-carbonyl chloride (from Section 2)

-

Anhydrous ethanol

-

Anhydrous pyridine or triethylamine (Et₃N)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

Dissolve the crude 5-Nitrobenzofuran-2-carbonyl chloride (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

In a separate flask, prepare a solution of anhydrous ethanol (1.2 eq) and pyridine (1.5 eq) in anhydrous DCM.

-

Add the ethanol/pyridine solution dropwise to the stirred acyl chloride solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography on silica gel.

Synthesis of Amide Derivatives

Amide bond formation is arguably the most critical reaction in medicinal chemistry. The resulting amides of this compound are precursors to a wide range of biologically active molecules.[5]

Method A: The Mixed Anhydride Approach

This method, employed in the synthesis of Vilazodone, involves the activation of the carboxylic acid with an alkyl chloroformate to form a mixed anhydride, which then reacts with an amine.[6] This approach is efficient and avoids the use of harsh chlorinating agents.

Materials:

-

This compound

-

Isobutyl chloroformate

-

Triethylamine (Et₃N)

-

Aqueous ammonia (28-30%)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

-

Cool the solution to 0°C.

-

Add triethylamine (1.1 eq) and stir for 10 minutes.

-

Add isobutyl chloroformate (1.1 eq) dropwise, maintaining the temperature at 0°C. A precipitate of triethylammonium chloride will form.

-

Stir the mixture at 0°C for 1-2 hours to ensure complete formation of the mixed anhydride.

-

Add concentrated aqueous ammonia (a large excess) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Remove the THF under reduced pressure.

-

Filter the resulting solid precipitate, wash with cold water, and dry under vacuum to obtain the crude amide.

-

Recrystallize from a suitable solvent (e.g., ethanol/water) for purification.

Method B: Direct Amide Coupling with EDC/HOBt

For coupling with a broader range of amines, including less nucleophilic aromatic amines, the use of modern peptide coupling agents is highly recommended.[7] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) is a reliable system that minimizes side reactions and racemization (if applicable).

Materials:

-

This compound

-

A substituted aniline (e.g., 4-chloroaniline)

-

EDC hydrochloride

-

HOBt

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous DMF

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and the substituted aniline (1.1 eq).

-

Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes.

-

Add EDC hydrochloride (1.2 eq) in one portion.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Once complete, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

Data Presentation: Summary of Derivatization Reactions

| Derivative Type | Method | Key Reagents | Solvent | Temp. | Typical Yield |

| Acyl Chloride | Thionyl Chloride | SOCl₂, cat. DMF | Toluene | Reflux | >90% (crude) |

| Methyl Ester | Fischer | MeOH, H₂SO₄ | Methanol | Reflux | 60-80% |

| Ethyl Ester | Acyl Chloride | EtOH, Pyridine | DCM | 0°C to RT | 75-90% |

| Amide (unsub.) | Mixed Anhydride | Isobutyl chloroformate, NH₄OH | THF | 0°C to RT | 80-95% |

| Subst. Amide | EDC/HOBt | EDC, HOBt, DIPEA | DMF | RT | 65-85% |

Visualization of Synthetic Pathways

Caption: Key derivatization pathways for this compound.

Caption: Acyl chloride formation workflow.

Sources

Introduction: The Significance of 5-Nitrobenzofuran-2-carboxylic acid

An Application Guide to the Synthesis of 5-Nitrobenzofuran-2-carboxylic acid via Electrophilic Nitration

This compound is a valuable heterocyclic building block in medicinal chemistry and drug development. Its structure, featuring a benzofuran core, a nitro group, and a carboxylic acid moiety, provides multiple points for chemical modification. This versatility allows for its use in the synthesis of a diverse range of more complex molecules, including potential antibacterial agents and antagonists for critical biological targets like the Melanin-Concentrating Hormone Receptor 1 (MCHR1).[1][2] The strategic placement of the nitro group on the benzene ring activates the molecule for further functionalization while influencing its overall electronic properties. This application note provides a detailed protocol for the synthesis of this important intermediate via the electrophilic nitration of benzofuran-2-carboxylic acid, grounded in established chemical principles and rigorous safety protocols.

Scientific Principles: Mechanism and Regioselectivity

The core of this synthesis is the electrophilic aromatic substitution (EAS) reaction, a fundamental process in organic chemistry. The nitration of the benzofuran ring system proceeds through a well-understood, multi-step mechanism.

-

Generation of the Electrophile: The reaction requires a potent electrophile, the nitronium ion (NO₂⁺). This species is generated in situ by the reaction of a strong nitric acid with an even stronger acid catalyst, typically concentrated sulfuric acid. The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion.[3][4]

-

Electrophilic Attack and Sigma Complex Formation: The electron-rich aromatic ring of the benzofuran-2-carboxylic acid acts as a nucleophile, attacking the nitronium ion. This step disrupts the aromaticity of the benzene portion of the molecule and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4]

-

Regioselectivity: The position of the incoming nitro group is dictated by the electronic effects of the substituents already present on the benzofuran ring. The carboxylic acid group at the 2-position is an electron-withdrawing group, which deactivates the furan ring towards electrophilic attack. Conversely, the oxygen atom of the furan ring is electron-donating, activating the fused benzene ring. This activation directs incoming electrophiles primarily to the 5- and 7-positions. The reaction favors substitution at the 5-position, likely due to a combination of electronic factors and reduced steric hindrance compared to the 7-position, which is adjacent to the fused ring junction.

-

Rearomatization: In the final step, a weak base (such as the bisulfate ion, HSO₄⁻, or a water molecule) removes a proton from the carbon atom bearing the new nitro group. This restores the aromaticity of the benzene ring and yields the final product, this compound.[3]

Caption: Simplified mechanism for the electrophilic nitration of benzofuran-2-carboxylic acid.

Critical Safety Considerations

Nitration reactions are inherently hazardous and must be performed with strict adherence to safety protocols. The combination of strong oxidizing acids and organic compounds creates a significant risk of runaway exothermic reactions.[5][6]

-

Personal Protective Equipment (PPE): Always wear chemical safety glasses, a face shield, acid-resistant gloves (e.g., butyl rubber or Viton), and a flame-resistant lab coat.[6][7]

-

Ventilation: Conduct the entire procedure in a certified chemical fume hood with proper airflow to prevent the inhalation of corrosive and toxic fumes, such as nitrogen oxides.[6]

-

Reagent Handling: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns.[7] Always add acid slowly to other liquids, particularly when creating the nitrating mixture (add nitric acid to sulfuric acid). Never add water to concentrated acid.

-

Temperature Control: The reaction is highly exothermic. Meticulous temperature control using an ice/salt bath is critical to prevent overheating, which can lead to a violent, uncontrolled reaction and the formation of dangerous, potentially explosive byproducts.[5]

-

Emergency Preparedness: Ensure immediate access to an emergency eyewash station, a safety shower, and a spill kit containing a suitable neutralizing agent (e.g., sodium bicarbonate).[6][7]

-

Quenching: The quenching step of pouring the reaction mixture onto ice must be done slowly and cautiously to manage the heat generated from the dilution of the strong acids.

Experimental Protocol

This protocol details the synthesis of this compound from benzofuran-2-carboxylic acid.

Materials and Equipment

-

Reagents:

-

Benzofuran-2-carboxylic acid (98%+)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Fuming Nitric Acid (HNO₃, ≥90%)

-

Crushed Ice and Distilled Water

-

Ethanol (for recrystallization)

-

-

Equipment:

-

100 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Thermometer (-10 to 110 °C)

-

25 mL dropping funnel

-

Ice/salt bath

-

Beaker (400 mL)

-

Büchner funnel and filter flask

-

Filter paper

-

Glass stirring rod

-

Procedure

-

Setup: Assemble the three-neck flask with a magnetic stir bar, thermometer, and dropping funnel in a large ice/salt bath placed on a magnetic stirrer. Ensure all glassware is dry.

-

Dissolution of Starting Material: Charge the flask with benzofuran-2-carboxylic acid (e.g., 5.0 g). Slowly and carefully add concentrated sulfuric acid (25 mL) while stirring. The dissolution is exothermic; use the ice bath to maintain the temperature below 10 °C. Continue stirring until a clear solution is obtained. Cool the solution to 0-5 °C.

-